2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a methacryloyloxy group, a hydroxy-methoxyphenyl group, and a thioxo-tetrahydropyrimidine carboxylate structure
Preparation Methods
The synthesis of 2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe thioxo-tetrahydropyrimidine ring is then formed via a cyclization reaction under acidic or basic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methacryloyloxy group can be reduced to form a simpler alkyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its complex structure.
Medicine: Explored for its potential anticancer properties, as it can interact with specific molecular targets in cancer cells.
Industry: Utilized in the production of advanced materials with specific mechanical and chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methacryloyloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxy-methoxyphenyl group can interact with aromatic residues in proteins, enhancing binding affinity. The thioxo-tetrahydropyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 4-hydroxy-3-methoxycinnamate: Shares the hydroxy-methoxyphenyl group but lacks the methacryloyloxy and thioxo-tetrahydropyrimidine structures.
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Contains a hydroxy-methoxyphenyl group and an acrylate group but differs in the overall structure.
4-Hydroxy-3-methoxybenzaldehyde nicotinamide: Features a hydroxy-methoxyphenyl group and a nicotinamide group, differing in its functional groups and overall structure
Properties
Molecular Formula |
C19H22N2O6S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N2O6S/c1-10(2)17(23)26-7-8-27-18(24)15-11(3)20-19(28)21-16(15)12-5-6-13(22)14(9-12)25-4/h5-6,9,16,22H,1,7-8H2,2-4H3,(H2,20,21,28) |
InChI Key |
VYUAAUMAHVYIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
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